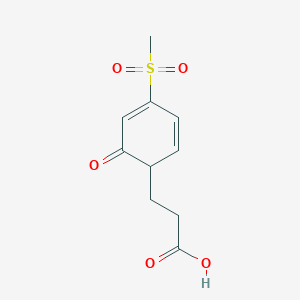

3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid

Description

3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone linked to a substituted cyclohexadienyl ring. Key structural features include:

- Methylsulfonyl group (–SO₂CH₃) at position 4 of the cyclohexadienyl ring.

- Oxo group (=O) at position 6 of the cyclohexadienyl ring.

- Conjugated diene system (cyclohexa-2,4-dien-1-yl), which may confer reactivity or stability depending on substituents.

Properties

CAS No. |

539814-13-6 |

|---|---|

Molecular Formula |

C10H12O5S |

Molecular Weight |

244.27 g/mol |

IUPAC Name |

3-(4-methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid |

InChI |

InChI=1S/C10H12O5S/c1-16(14,15)8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6-7H,3,5H2,1H3,(H,12,13) |

InChI Key |

JWSAQDQDHQJWSG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=O)C(C=C1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid typically involves the following steps:

Formation of the Cyclohexadienone Core: The cyclohexadienone core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol or alkane derivatives.

Substitution: Formation of sulfonamide or sulfonothiol derivatives.

Scientific Research Applications

3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The methylsulfonyl group plays a crucial role in its binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Examples :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Structural Differences :

- Core structure : Phenyl group vs. cyclohexadienyl ring in the target compound.

- Substituents : Chlorine and hydroxyl groups vs. methylsulfonyl and oxo groups.

3-(Methylthio)propanoic Acid Esters

Examples :

- 3-(Methylthio)propanoic acid methyl ester

- 3-(Methylthio)propanoic acid ethyl ester

Structural Differences :

- Sulfur group : Methylthio (–SCH₃) vs. methylsulfonyl (–SO₂CH₃) in the target compound.

- Functional group : Esters vs. free carboxylic acid.

Functional Insights :

- These esters are key aroma compounds in pineapples, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple .

- The methylthio group contributes to sulfurous aroma, while the methylsulfonyl group in the target compound may reduce volatility and enhance chemical inertness.

Examples :

- N-(3-Carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester

- 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid

Structural Differences :

- Substituents : Bulky bicyclic or aromatic groups vs. the cyclohexadienyl ring in the target compound.

- Functional groups : Amides, esters, and mercaptomethyl groups vs. sulfonyl and oxo groups.

Functional Insights :

- Such compounds are often intermediates in pharmaceutical synthesis , targeting enzymes or receptors .

- The target compound’s conjugated diene and sulfonyl groups may offer unique reactivity for drug design, such as acting as a Michael acceptor or stabilizing transition states.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Concentration of Propanoic Acid Derivatives in Natural Sources

Biological Activity

3-(4-Methylsulfonyl-6-oxocyclohexa-2,4-dien-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of cyclohexadiene derivatives followed by functionalization to introduce the propanoic acid moiety. Various methodologies have been explored to optimize yield and purity, including the use of different catalysts and reaction conditions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study utilizing the agar diffusion method, compounds derived from similar scaffolds showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the substituents can enhance or diminish activity.

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Reference |

|---|---|---|---|

| Compound A | Moderate | Weak | |

| Compound B | Strong | Moderate | |

| This compound | Moderate | Strong |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies have indicated that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to target specific signaling pathways involved in cancer progression has been a key area of investigation.

Case Study: Inhibition of Cancer Cell Lines

A recent study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 20 µM to 50 µM.

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 25 | Apoptosis induction |

| PC3 (Prostate) | 30 | Cell cycle arrest |

| HeLa (Cervical) | 45 | Inhibition of proliferation |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the methylsulfonyl group and the cyclohexadiene core can significantly influence its efficacy. Research suggests that increasing lipophilicity enhances membrane permeability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.